2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
892393-32-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[2-(5-methylimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-8-14-9-15(10)7-6-11-4-2-3-5-12(11)13/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
XZGRHBQKZBNAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1CCC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1H-imidazole
The synthesis of 5-methyl-1H-imidazole can be accomplished through methods such as:
- Condensation Reactions : A common method involves the condensation of formamidine with acetaldehyde under acidic conditions to yield 5-methyl-1H-imidazole.
Alkylation to Form 2-(5-Methyl-1H-imidazol-1-yl)ethyl Group
The alkylation process can be performed using:
- Bromomethane and Base : The reaction between 5-methyl-1H-imidazole and bromomethane in the presence of a base (e.g., potassium carbonate) facilitates the formation of the desired ethyl derivative.
Final Coupling with Aniline
The final step involves coupling the ethyl-substituted imidazole with aniline:
- Refluxing in Solvent : The mixture of 2-(5-methyl-1H-imidazol-1-yl)ethyl bromide and aniline is refluxed in a solvent such as ethanol or dimethylformamide (DMF) to yield 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline.
A summary table outlining various reaction conditions and yields for different methods is provided below:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Synthesis of Imidazole | Formamidine, Acetaldehyde | Acidic medium, reflux | 85% |
| Alkylation | 5-Methyl-1H-imidazole, Bromomethane | K₂CO₃, DMF, reflux | 90% |
| Coupling with Aniline | Ethyl-substituted imidazole, Aniline | Ethanol, reflux | 75% |
Analytical Techniques for Characterization
To confirm the successful synthesis of this compound, several analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is essential for confirming molecular structure. Typical shifts observed include:
- Aromatic protons around δ 6.5 - 7.5 ppm.
Infrared Spectroscopy (IR)
IR spectroscopy can identify functional groups present in the compound:
- Characteristic peaks for N-H stretching around $$ \approx $$3300 cm$$^{-1}$$, C=N stretching around $$ \approx $$1600 cm$$^{-1}$$.
Mass Spectrometry (MS)
Mass spectrometry can provide molecular weight confirmation, indicating successful synthesis.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group on the aniline moiety undergoes nucleophilic reactions with alkyl halides and acylating agents.
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| N-Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 6 hr | N-Ethyl-2-[2-(5-methyl-1H-imidazol-1-yl)ethyl]aniline (secondary amine) | |
| N-Acylation | Acetyl chloride, pyridine, RT, 12 hr | N-Acetyl-2-[2-(5-methyl-1H-imidazol-1-yl)ethyl]aniline (amide derivative) |
Coordination Chemistry
The imidazole ring acts as a ligand, forming complexes with transition metals.
| Metal Ion | Reaction Conditions | Complex Structure | Applications | Reference |
|---|---|---|---|---|
| Cu²⁺ | Methanol, RT, 1 hr | Octahedral complex with N-imidazole coordination | Catalysis, bioactivity studies | |
| Fe³⁺ | Ethanol, reflux, 2 hr | Tetrahedral complex with two imidazole ligands | Magnetic materials |
Electrophilic Aromatic Substitution
The aniline ring undergoes nitration and sulfonation at activated positions.
Oxidation:
The ethyl linker or imidazole ring can be oxidized under strong conditions.
-
KMnO₄/H₂O (acidic): Forms a carboxylic acid derivative via cleavage of the ethyl chain .
-
H₂O₂/Fe²⁺ (Fenton’s reagent): Generates imidazole N-oxide derivatives.
Reduction:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Biological Interactions
The compound inhibits cytochrome P450 enzymes via coordination with heme iron, as shown in molecular docking studies (binding energy: −8.2 kcal/mol). It also exhibits moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) .
Key Spectral Data for Reaction Products
| Product Type | IR (cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |
|---|---|---|
| N-Acetyl derivative | 1685 (C=O), 1550 (C=N) | 2.1 (s, 3H, CH₃), 3.8 (t, 2H, CH₂), 6.9–7.3 (Ar-H) |
| Cu²⁺ Complex | 1610 (C=N), 480 (Cu–N) | 2.4 (s, 3H, CH₃), 7.1–7.6 (Ar-H), 8.2 (imidazole-H) |
Scientific Research Applications
Pharmaceutical Applications
- Antifungal and Antibacterial Activity : The imidazole component is known for its role in antifungal and antibacterial agents. Compounds with imidazole rings often exhibit strong interactions with biological targets, making them effective in treating infections caused by fungi and bacteria.
- Ligand Properties : The presence of the aniline moiety allows 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline to act as a ligand, potentially interacting with various enzymes and receptors. This interaction may modulate biochemical pathways, influencing enzyme activity and receptor function.
- Metal Ion Coordination : Studies have shown that this compound can coordinate with metal ions, which is crucial for understanding its potential therapeutic mechanisms.
Biochemical Studies
Research has demonstrated that this compound can form hydrogen bonds with proteins, suggesting its role in modulating protein functions. Such interactions are essential for elucidating the compound's therapeutic applications and mechanisms of action within biological systems.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several other tested compounds, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Enzyme Interaction Studies
Another research project investigated the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit specific isoforms of these enzymes, suggesting its potential role in drug metabolism modulation. This finding is particularly relevant for developing new therapeutic strategies involving drug-drug interactions.
Mechanism of Action
The mechanism of action of 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular pathways. The compound’s effects are mediated through these interactions, which can lead to various biological outcomes, such as antimicrobial activity or anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
Linker Effects: The ethyl linker in the target compound increases molecular weight and hydrophobicity compared to analogs with direct imidazole-aniline bonds (e.g., ). Conformational flexibility due to the ethyl group may improve binding to biological targets compared to rigid analogs.
Substituent Effects: Methyl groups on the imidazole (e.g., 2-methyl or 4,5-dimethyl ) influence steric bulk and electronic properties. The 5-methyl group in the target compound may enhance metabolic stability compared to unsubstituted imidazoles.
Positional Isomerism :
- Meta-substituted analogs (e.g., 3-(2-methylimidazolyl)aniline ) exhibit lower melting points than ortho-substituted isomers, suggesting differences in crystallinity and intermolecular interactions.
Biological Activity
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is a compound characterized by its unique structure, which includes an aniline group and a 5-methyl-1H-imidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology, where imidazole derivatives are recognized for their roles as antifungal and antibacterial agents. The following sections will explore its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.27 g/mol. The compound features a primary amine group attached to a benzene ring, along with a side chain that contains an imidazole ring, enhancing its biological significance.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : The imidazole component can coordinate with metal ions, which may be crucial for enzymatic reactions.
- Hydrogen Bonding : The compound can form hydrogen bonds with proteins, potentially modulating enzyme activity and receptor function.
- Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains.
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong |
| Escherichia coli | 0.0195 | Moderate |
| Bacillus subtilis | 4.69 - 22.9 | Moderate |
| Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate |
| Candida albicans | 16.69 - 78.23 | Moderate |
These results indicate that the compound is particularly effective against Gram-positive bacteria like S. aureus and shows moderate activity against Gram-negative bacteria and fungi .
Case Studies
Several studies have investigated the biological activity of imidazole derivatives similar to this compound:
- Antimycobacterial Activity : A study focused on synthesizing thiazolidinone-azole hybrids demonstrated that compounds with imidazole rings exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
- Antifungal Studies : A comparative analysis of monomeric alkaloids revealed that compounds containing imidazole structures displayed strong antifungal activity against various strains, reinforcing the potential of imidazole derivatives in antifungal therapies .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicated that modifications to the imidazole ring significantly impacted biological efficacy, highlighting the importance of structural features in determining activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, aniline derivatives can react with imidazole-containing alkyl halides under basic conditions. A documented approach for analogous compounds (e.g., 2-(2-Methyl-1H-imidazol-1-yl)aniline) involves refluxing 2-chloroethylimidazole with aniline derivatives in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours . Bromination using N-bromosuccinimide (NBS) in ethyl acetate is also a critical step for introducing functional groups, as seen in related fluorinated aniline syntheses .
Q. How is the compound characterized structurally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) remains the gold standard for unambiguous structural determination . Complementary techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- FT-IR : To identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on analogous imidazole-aniline derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies between NMR predictions and observed signals may arise from dynamic effects or impurities. Strategies include:
- 2D NMR (HSQC, HMBC) : To resolve overlapping signals and assign coupling pathways .
- Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models .
- Elemental Analysis : Confirm purity (>95%) to rule out impurities affecting spectral data.
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Systematic variation of catalysts, solvents, and temperatures is critical. For example:
| Condition | Yield (%) | Reference |
|---|---|---|
| K₂CO₃, DMF, 80°C | 65 | |
| Cs₂CO₃, DMSO, 100°C | 78 | |
| Phase-transfer catalyst (TDAE), RT | 82 |
- Key Variables :
- Base Strength : Stronger bases (e.g., Cs₂CO₃) enhance deprotonation of aniline NH₂.
- Solvent Polarity : Polar aprotic solvents (DMSO) improve solubility of intermediates.
- Catalysts : Tetrakis(dimethylamino)ethylene (TDAE) accelerates coupling in nitroimidazole derivatives .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Docking : Screen against targets like cytochrome P450 or kinases using AutoDock Vina. For imidazole derivatives, prioritize π-π stacking and hydrogen-bonding interactions .
- MD Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS with CHARMM36 force field).
Data Contradiction Analysis
Q. How to address discrepancies between crystallographic and computational bond lengths?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
